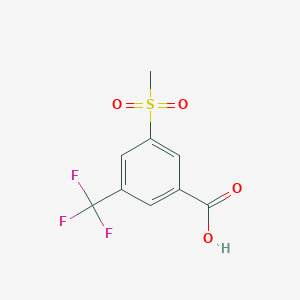

3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Description

The strategic modification of aromatic scaffolds is a fundamental aspect of molecular engineering. By attaching specific functional groups to a benzene (B151609) ring, chemists can systematically alter a molecule's electronic properties, reactivity, stability, and biological activity. Benzoic acids substituted with sulfonyl and trifluoromethyl groups are of particular interest due to the profound and often synergistic effects of these functionalities.

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a vital class of organic molecules. google.com001chemical.com Their prevalence stems from their versatility as synthetic intermediates. google.com The carboxyl group (–COOH) is a hub of reactivity; it can be converted into a wide array of other functional groups, including esters, amides, acyl halides, and anhydrides. google.com This reactivity makes aromatic carboxylic acids indispensable building blocks for constructing more complex molecular frameworks.

Furthermore, the carboxyl group is a meta-director in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the aromatic ring. molcore.com In medicinal chemistry, the acidic nature of the carboxyl group allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. lookchem.com Their ability to serve as a structural anchor and a reactive handle secures their role as foundational materials in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. lookchem.com

The incorporation of trifluoromethyl (–CF3) and sulfonyl (–SO2R) groups into molecular structures is a key strategy in modern drug design and materials science. sigmaaldrich.comupfluorochem.com Both are potent electron-withdrawing groups that significantly modulate the physicochemical properties of the parent molecule.

The trifluoromethyl group is prized for its ability to enhance several key parameters in drug candidates. leyan.com Its high electronegativity and the strength of the carbon-fluorine bond increase metabolic stability by blocking sites susceptible to oxidative metabolism. sambipharma.com This can prolong a drug's half-life in the body. sambipharma.com The –CF3 group also increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a molecule's ability to permeate cell membranes. sambipharma.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). leyan.com

The sulfonyl group is another crucial functional motif in medicinal chemistry. google.com It is structurally stable and can act as a hydrogen bond acceptor, enhancing the binding affinity of a drug molecule to its biological target. nih.govnih.gov Compounds containing sulfonyl groups, such as sulfonamides and sulfones, exhibit a wide range of biological activities, including antibacterial, anti-diabetic, and anti-inflammatory properties. researchgate.netnih.gov The inclusion of a sulfonyl group can also be used to fine-tune a compound's solubility and acidity. nih.gov

| Functional Group | Key Physicochemical Effects | Common Applications in Molecular Design |

| Trifluoromethyl (-CF3) | Increases lipophilicity, enhances metabolic stability, modulates acidity (pKa). upfluorochem.comsambipharma.com | Drug discovery (improving pharmacokinetics), agrochemicals, materials science. sigmaaldrich.comleyan.com |

| Sulfonyl (-SO2R) | Acts as a hydrogen bond acceptor, improves metabolic stability, modulates solubility. nih.govnih.gov | Medicinal chemistry (sulfonamide drugs), design of enzyme inhibitors, dyes. google.comresearchgate.net |

| Carboxylic Acid (-COOH) | Provides acidity, acts as a versatile synthetic handle, enables salt formation. google.commolcore.com | Pharmaceuticals (improving bioavailability), building block in organic synthesis, polymers. google.comlookchem.com |

The growing importance of fluorinated and sulfonated compounds has spurred significant research into new synthetic methodologies. A primary method for introducing a sulfonic acid group onto an aromatic ring is electrophilic aromatic substitution, often using sulfuric acid or oleum. aobchem.com This reaction is notable for its reversibility, which allows the sulfonic acid group to be used as a temporary protecting group during multi-step syntheses.

The synthesis of fluorinated aromatics, particularly those containing the –CF3 group, has become a major focus of organic chemistry research. sigmaaldrich.com Developing methods for the efficient and selective incorporation of fluorine and trifluoromethyl groups is crucial. Current research trends include the development of novel fluorinating agents and catalysts that can operate under milder conditions. The use of these specialized building blocks is expanding rapidly in the creation of pharmaceuticals, high-performance polymers, and liquid crystals.

3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid (CAS Number: 53985-43-6) is a molecule that perfectly embodies the principles of modern molecular design discussed above. Its structure features a benzoic acid core substituted with two powerful electron-withdrawing groups at the meta positions: a methylsulfonyl (–SO2CH3) group and a trifluoromethyl (–CF3) group.

While specific, in-depth research publications on this particular compound are not widely available in public literature, its structure allows for a clear contextualization within current chemical research. It is recognized as a compound available for research and development activities in the pharmaceutical and chemical sectors. sambipharma.com The combination of the three functional groups suggests its primary utility as a specialized building block or intermediate in the synthesis of more complex target molecules.

The properties conferred by the trifluoromethyl and methylsulfonyl groups—enhanced metabolic stability, modulated lipophilicity, and potential for strong intermolecular interactions—make this benzoic acid derivative a molecule of high interest. It represents a pre-packaged scaffold containing key functionalities sought after in the design of new therapeutic agents or advanced materials. Researchers could utilize the reactive carboxylic acid handle for further chemical elaboration, such as forming amides or esters, to build a library of novel compounds for biological screening or materials testing. Therefore, This compound stands as a prime example of a rationally designed chemical tool, poised for application in the ongoing quest for molecules with novel functions and enhanced performance.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGFECHNVOBBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-43-6 | |

| Record name | 3-methanesulfonyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylsulfonyl 5 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, the analysis focuses on the disconnection of the three functional groups—carboxyl, methylsulfonyl, and trifluoromethyl—from the aromatic ring.

The most logical disconnections are the carbon-sulfur bond of the sulfonyl group and the carbon-carbon bond of the carboxylic acid. This suggests that the final steps of the synthesis could involve the oxidation of a precursor thioether and the carboxylation of an organometallic intermediate or hydrolysis of a nitrile.

Based on the retrosynthetic disconnections, several key precursors and building blocks can be identified. A central precursor is a 1,3,5-trisubstituted benzene (B151609) ring. A highly versatile and strategic starting material would be a halogenated compound, such as 1-bromo-3-iodo-5-(trifluoromethyl)benzene or 3-bromo-5-(trifluoromethyl)aniline .

The halogen atoms serve as handles for further functionalization. For instance, a bromine or iodine atom can be converted into a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide, or into a methylthio group through nucleophilic substitution. The amino group in an aniline precursor can be diazotized and converted to a variety of other functional groups.

Therefore, the primary building blocks are:

A benzene ring core.

A source for the trifluoromethyl group (e.g., trifluoromethylbenzene).

A source for the methylsulfonyl group, often installed in a two-step process via a methylthio precursor (e.g., sodium thiomethoxide).

A source for the carboxylic acid group (e.g., carbon dioxide or a cyanide salt).

Two primary strategies can be envisioned for the synthesis of this compound: linear and convergent.

A linear synthesis involves the sequential modification of a single starting material. For example, one could start with 1,3-bis(trifluoromethyl)benzene and sequentially introduce the other functional groups. A plausible linear route might involve:

Selective bromination of a trifluoromethyl-substituted benzene.

Introduction of a methylthio group to displace the bromine.

Oxidation of the resulting thioether to the sulfone.

Introduction and subsequent hydrolysis of a nitrile or carboxylation of a Grignard reagent to form the benzoic acid.

A convergent synthesis , while less common for a molecule of this type, would involve preparing two or more fragments of the molecule independently before combining them in a final step. This approach is generally more efficient for highly complex molecules but is less likely to be employed for this specific target due to the difficulty of preparing suitable, highly functionalized coupling partners. The linear approach is generally more practical for this substitution pattern.

Forward Synthesis Approaches

The forward synthesis builds upon the retrosynthetic analysis, starting from simple precursors and constructing the target molecule step-by-step. A practical and efficient route begins with the preparation of a key intermediate: a phenyl precursor bearing both trifluoromethyl and halogen substituents.

The synthesis of a key intermediate, such as 1-bromo-3,5-bis(trifluoromethyl)benzene , provides a template for accessing the desired 3,5-substitution pattern. The preparation of 3,5-bis(trifluoromethyl)bromobenzene can be achieved by the bromination of 1,3-bis(trifluoromethyl)benzene using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid google.com. This reaction proceeds with high regioselectivity google.com.

Similarly, a precursor like 1-bromo-3-nitro-5-trifluoromethyl-benzene can be prepared by treating 1-nitro-3-trifluoromethyl-benzene with a brominating agent in the presence of a strong acid google.comresearchgate.net. The nitro group can then be reduced to an amine, which can be subsequently removed or converted to another functional group, leaving the desired 3,5-pattern of bromine and trifluoromethyl.

A typical reaction sequence to obtain a key precursor is as follows:

Start with commercially available m-xylene.

Perform chlorination to form meta-bis(trichloromethyl)benzene google.com.

Fluorinate this intermediate to yield 1,3-bis(trifluoromethyl)benzene google.com.

Selectively brominate the 1,3-bis(trifluoromethyl)benzene at the 5-position to yield 1-bromo-3,5-bis(trifluoromethyl)benzene google.com. Although this precursor has two trifluoromethyl groups, the methodology demonstrates the feasibility of selective functionalization at the C-5 position. A more direct route would start with a 3-(trifluoromethyl) substituted precursor to install the necessary groups.

The methylsulfonyl group is typically introduced in a two-step process. Direct methylsulfonylation of an aromatic ring is challenging. A more reliable method involves the introduction of a methylthio group (-SCH3), followed by oxidation to the desired sulfone (-SO2CH3).

The methylthio group can be installed via a nucleophilic aromatic substitution reaction on an activated aryl halide or via a metal-catalyzed coupling reaction with a thiol. For instance, an aryl bromide can be reacted with sodium thiomethoxide in the presence of a copper catalyst to form the corresponding aryl methyl thioether.

Once the precursor aryl methyl thioether, 3-(methylthio)-5-(trifluoromethyl)benzoic acid ester , is synthesized, the final key step is the oxidation of the thioether to the sulfone. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant for this purpose. The reaction is often carried out in a solvent like acetic acid. The stoichiometry of the oxidant can be controlled to selectively produce either the sulfoxide (one equivalent of oxidant) or the sulfone (two or more equivalents). Other effective oxidizing agents include meta-Chloroperoxybenzoic acid (mCPBA) and potassium permanganate (KMnO₄).

Below is a table summarizing common conditions for the oxidation of aryl thioethers to aryl sulfones.

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 60-80 | 92-95 | N/A |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | 0 - 25 | >90 | N/A |

| Potassium Permanganate (KMnO₄) | Acetic Acid/Water | 25-50 | 85-95 | N/A |

| Selectfluor™ | Water | Room Temp. | up to 99 | N/A |

This is an interactive data table. Users can sort and filter the data based on the provided columns.

Following the oxidation, a final hydrolysis step (if the carboxyl group is protected as an ester) yields the target molecule, This compound .

Introduction of the Sulfonyl Moiety via Advanced Oxidation or Sulfonation Techniques

Direct Sulfonation Methodologies

Direct sulfonation introduces the methylsulfonyl group onto a pre-existing aromatic ring. This electrophilic aromatic substitution typically involves reacting the benzene derivative with a sulfonating agent. For a substrate like 3-(trifluoromethyl)benzoic acid, the regiochemical outcome is dictated by the directing effects of the existing substituents. Both the carboxylic acid and the trifluoromethyl groups are meta-directing and deactivating. Therefore, sulfonation would be directed to the 5-position, which is meta to both groups, yielding the desired 1,3,5-substitution pattern.

The process often begins with a sulfonation reaction using agents like oleum (fuming sulfuric acid) to install a sulfonic acid group (-SO3H). google.com This is followed by reduction or other functional group transformations to arrive at the methylsulfonyl group (-SO2CH3). A common industrial practice involves using chlorosulfonic acid, which can act as both the sulfonating agent and a solvent. semanticscholar.org The intermediate sulfonyl chloride (-SO2Cl) is then typically reacted with a methylating agent.

Key challenges in direct sulfonation include the harsh reaction conditions required due to the deactivating nature of the substituents, which can lead to side products. High temperatures may promote the formation of polysulfonated products, while low temperatures can significantly slow the reaction rate. semanticscholar.org

Carboxylation Strategies for Benzoic Acid Formation

An alternative and often more controlled approach is to introduce the carboxylic acid group onto an aromatic ring that already contains the methylsulfonyl and trifluoromethyl substituents. This is typically achieved in the later stages of the synthesis.

One of the most effective methods for synthesizing benzoic acids is the carboxylation of a Grignard reagent. nih.gov This process involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup. youtube.com For the synthesis of this compound, the key precursor would be 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene. calpaclab.comsigmaaldrich.com

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent : The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding aryl magnesium bromide.

Carboxylation : The prepared Grignard reagent is then reacted with a source of carbon dioxide. This is commonly done by pouring the Grignard solution over solid CO2 (dry ice) or by bubbling CO2 gas through the solution. youtube.comgoogle.com The reaction forms a magnesium carboxylate salt, which upon protonation with a strong acid (e.g., HCl) yields the final carboxylic acid product. youtube.com

The efficiency of the carboxylation step is sensitive to several parameters. A patent for a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, highlights the importance of temperature and CO2 pressure for maximizing yield and minimizing byproducts. google.com

| Parameter | Condition | Outcome | Source |

| Temperature | Ambient | 76-78% yield, 10-11% proteo byproduct | google.com |

| Temperature | -40 °C | ~81-83% yield, 5% proteo byproduct | google.com |

| CO2 Pressure | 3 psi (ambient temp) | Lower yield | google.com |

| CO2 Pressure | 20-25 psi (ambient temp) | 76-78% yield | google.com |

| CO2 Pressure | 2 psi (-40 °C) | High yield, improved CO2 solubility | google.com |

This interactive data table showcases the optimization of Grignard carboxylation parameters for a structurally related compound.

Another robust method for preparing carboxylic acids is the hydrolysis of a corresponding nitrile (a compound containing a -C≡N group). This transformation can be performed under either acidic or basic conditions. chemistrysteps.com The starting material for this route would be 3-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile.

The hydrolysis process typically occurs in two stages:

Conversion of the nitrile to an amide (-CONH2).

Hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile in the presence of a strong aqueous acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl). google.com The nitrogen of the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis is performed by refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). This reaction yields a carboxylate salt, which must then be acidified in a separate step to produce the final carboxylic acid. youtube.com For nitriles with low water solubility, the use of an organic co-solvent or an organic-soluble strong acid catalyst can improve reaction rates. google.com The use of nitrilase enzymes offers a milder, biocatalytic alternative for this conversion. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Constructing the Aromatic Core (if applicable)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical synthesis. researchgate.net Reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling are pivotal in modern organic chemistry. researchgate.netnih.gov These methods typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. rsc.org

For a molecule like this compound, the aromatic core is a single, trisubstituted benzene ring. Therefore, palladium-catalyzed cross-coupling reactions are generally not used to construct the core itself. Instead, they would be more applicable for attaching one of the substituents to a pre-functionalized benzene ring. For instance, a Suzuki coupling could be envisioned to introduce the trifluoromethyl group, although direct trifluoromethylation methods are often more common. The primary utility of these reactions lies in connecting separate molecular fragments, which is not the case for this specific target structure. organic-chemistry.org

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity : The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis considerations are not applicable.

Regioselectivity : In contrast, regioselectivity is of paramount importance in the synthesis of this compound. The precise 1,3,5-arrangement of the three distinct substituents on the aromatic ring must be controlled throughout the synthetic sequence. The choice of starting material and the order of reactions are critical.

Starting with a 1,3,5-substituted precursor : The most straightforward strategy is to begin with a commercially available molecule that already possesses the desired 1,3,5-substitution pattern and perform functional group interconversions.

Controlling Electrophilic Aromatic Substitution : If building the substitution pattern, the directing effects of the substituents must be carefully considered. The methylsulfonyl (-SO2CH3) and trifluoromethyl (-CF3) groups are both strongly deactivating and meta-directing. If a synthetic route involves an electrophilic substitution on a ring containing these two groups, the incoming substituent will be directed to the position that is meta to both, reinforcing the 1,3,5-pattern. Similarly, the carboxyl group (-COOH) is also a meta-director. This inherent electronic preference aids in achieving the correct regiochemistry. rsc.org

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters is crucial for developing a safe, efficient, and scalable synthesis. Key parameters that are typically optimized include temperature, reaction time, molar ratios of reactants, and catalyst loading. semanticscholar.org

| Parameter | Focus of Optimization | Rationale | Example Process |

| Temperature | Maximizing yield, minimizing byproducts | Sulfonation can produce polysubstituted products at high temperatures; Grignard reactions require low temperatures to reduce side reactions. semanticscholar.orggoogle.com | Sulfonation, Grignard Carboxylation |

| Molar Ratio | Ensuring complete reaction, minimizing waste | Using an excess of a reagent like chlorosulfonic acid can ensure the reaction goes to completion but increases cost and waste. semanticscholar.org | Sulfonylation |

| Reaction Time | Achieving completion without product degradation | Prolonged reaction times do not always lead to higher yields and can result in the decomposition of the desired product. semanticscholar.org | Amination, Esterification |

| Pressure | Increasing concentration of gaseous reactants | For reactions involving gases like CO2, higher pressure can increase solubility and reaction rate, though this may not always be necessary at lower temperatures. google.com | Grignard Carboxylation |

This interactive data table outlines common parameters optimized in the synthesis of related chemical compounds.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in the synthesis of substituted aromatic compounds, as it can significantly influence reaction rates and product selectivity. In reactions such as electrophilic aromatic sulfonation, solvent polarity can stabilize the charged intermediates, thereby affecting the reaction kinetics. nih.gov For the oxidation of a precursor thioether to the target sulfone, solvents can play an activating role. For instance, in the oxidation of aryl trifluoromethyl sulfides, trifluoroacetic acid has been shown to serve as an activating solvent that enhances the electrophilic character of the oxidant and improves selectivity for the sulfoxide intermediate. rsc.org

Table 1: Influence of Solvents on Key Synthetic Steps

| Synthetic Step | Solvent Type | Effect on Reaction |

|---|---|---|

| Electrophilic Aromatic Sulfonation | Polar, aprotic solvents | Can stabilize the Wheland intermediate, potentially increasing the reaction rate. |

| Oxidation of Thioether to Sulfone | Activating solvents (e.g., Trifluoroacetic Acid) | Enhances the electrophilicity of the oxidant (like H₂O₂), improving reaction rate and selectivity. rsc.org |

Catalyst Selection and Ligand Design for Enhanced Efficiency

Catalysis is central to the efficient synthesis of this compound. Different stages of the synthesis benefit from specific types of catalysts.

For the crucial step of oxidizing a methylthio- intermediate to the final methylsulfonyl group, various catalytic systems are employed. A notable example is the use of Scandium(III) triflate (Sc(OTf)₃) as a catalyst for hydrogen peroxide-mediated oxidation. This method is highly chemoselective, yielding sulfoxides with minimal over-oxidation to the sulfone under neutral conditions. organic-chemistry.org

The formation of the aryl-sulfur bond can be efficiently achieved through metal-catalyzed cross-coupling reactions. Palladium and nickel catalysts are particularly effective in this regard. rsc.orgrsc.org The efficiency of these metal catalysts is profoundly influenced by the ligands coordinated to the metal center. nih.gov Ligand design focuses on tuning the steric and electronic properties of the catalyst to enhance its activity, stability, and selectivity. rsc.org For palladium-catalyzed reactions, phosphine-sulfonate ligands and N-heterocyclic carbene (NHC) ligands functionalized with sulfonate groups have been developed to improve performance, particularly in challenging reactions. rsc.orgresearchgate.netacs.org

Table 2: Potential Catalysts for the Synthesis of this compound

| Reaction Step | Catalyst | Ligand/Co-catalyst | Advantages |

|---|---|---|---|

| Aromatic Sulfonation | Silica-supported HClO₄ or KHSO₄ | None | Reusable, green catalyst. ajgreenchem.com |

| C-S Bond Formation | Palladium(II) or Nickel(II) complexes | Phosphine-sulfonates, N-Heterocyclic Carbenes (NHCs) | High efficiency and selectivity. rsc.orgresearchgate.net |

| Thioether Oxidation | Scandium(III) triflate (Sc(OTf)₃) | Hydrogen Peroxide (H₂O₂) | High chemoselectivity, mild conditions. organic-chemistry.org |

Temperature and Pressure Profiling for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of temperature and pressure. These parameters are critical for controlling reaction rates, minimizing side reactions, and ensuring process safety. For the synthesis of substituted benzoic acids, specific temperature and pressure profiles are often detailed in process patents.

For instance, in the synthesis of the related 3,5-bis(trifluoromethyl)benzoic acid, carboxylation of a Grignard reagent is performed at low temperatures (e.g., -40°C) to minimize the formation of byproducts, while the CO₂ pressure is controlled to optimize the reaction rate and yield. google.com Other processes for substituted benzoic acids utilize temperatures in the range of 110-180°C and pressures from atmospheric up to 25 bar to drive reactions to completion efficiently. google.comgoogle.com Continuous flow reactors, often operating under elevated temperature and pressure, offer a promising approach for scaling up production, providing excellent control over reaction parameters and improving safety and efficiency. google.comacs.org

Table 3: Typical Temperature and Pressure Ranges for Scalable Synthesis

| Synthetic Step | Temperature Range (°C) | Pressure Range (bar) | Rationale |

|---|---|---|---|

| Aromatic Oxidation/Carboxylation | 110 - 180 | 1 - 25 | To increase reaction rate and drive equilibrium towards products. google.comgoogle.com |

| Grignard Carboxylation | -40 - 0 | 1 - 2 | To improve selectivity and minimize byproduct formation. google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce environmental impact and improve sustainability.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Synthetic routes for this compound can be designed to maximize atom economy. For example, oxidation of a thioether using hydrogen peroxide (H₂O₂) is highly atom-economical, as the only byproduct is water. organic-chemistry.org In contrast, traditional sulfonation methods using fuming sulfuric acid or chlorosulfuric acid have lower atom economy and generate significant acidic waste. wikipedia.org The use of catalytic methods over stoichiometric reagents is a key strategy for waste minimization.

Solvent-Free or Environmentally Benign Solvent Systems

Many organic solvents are hazardous and contribute to environmental pollution. Green chemistry seeks to replace them with more benign alternatives. Water is an ideal green solvent, and catalytic systems, such as those using sulfonate-functionalized NHC-palladium complexes, have been developed to work efficiently in aqueous media. researchgate.netresearchgate.net Another approach is to eliminate the solvent entirely. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of other substituted benzoic acids, often with catalytic assistance. researchgate.net Electrochemical methods also offer a green alternative, where water can serve as the source of oxygen for oxidation reactions, minimizing the need for other solvents and reagents. rsc.orgresearchgate.net

Development of Catalytic and Reagent Recycling Protocols

The ability to recover and reuse catalysts and reagents is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts, such as silica-supported acids for sulfonation, are advantageous as they can be easily separated from the reaction mixture by filtration and reused for multiple cycles. ajgreenchem.com In homogeneous catalysis, strategies have been developed to recycle the catalyst. For example, water-soluble catalysts can be retained in an aqueous phase while the organic product is extracted, allowing for catalyst reuse. researchgate.net Methods for the recovery and recycling of heavy metal oxidation catalysts have also been developed to reduce costs and prevent environmental contamination. google.comnih.govresearchgate.net

Purification and Isolation Methodologies

The final purity of this compound is critical for its use as an intermediate in the synthesis of pharmacologically active compounds. Achieving the desired level of purity necessitates the use of advanced purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts generated during its synthesis.

Advanced Chromatographic Techniques (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic methods are powerful tools for the purification of complex mixtures and are widely employed in the isolation of this compound.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a high-resolution purification technique capable of yielding highly pure compounds. For aromatic sulfonic acids and fluorinated benzoic acids, reversed-phase HPLC is a common and effective method. ekb.egsci-hub.se The separation is based on the differential partitioning of the compound and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical preparative HPLC method for this compound would involve dissolving the crude product in a suitable solvent and injecting it onto a reversed-phase column. A gradient elution is often employed, where the mobile phase composition is changed over time to achieve optimal separation. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

Interactive Data Table: Illustrative Preparative HPLC Parameters

| Parameter | Value |

| Column | Reversed-phase C18, 10 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

Flash Chromatography:

Flash chromatography is a rapid and efficient method for purifying moderate to large quantities of compounds. organic-chemistry.org It operates on the same principles as traditional column chromatography but uses pressure to increase the flow rate of the mobile phase, leading to faster separations. For compounds like trifluoromethylated benzoic acids, normal-phase flash chromatography using silica gel is often effective.

The crude this compound is typically adsorbed onto a small amount of silica gel and then loaded onto the top of a pre-packed silica gel column. A solvent system of increasing polarity is then passed through the column to elute the compounds. The polarity of the solvent system is chosen based on preliminary thin-layer chromatography (TLC) analysis. Fractions are collected and analyzed to identify those containing the pure product. Adding a small amount of a volatile organic acid, like formic or acetic acid, to the solvent system can help to protonate acidic compounds and minimize tailing on the silica gel. wfu.edu

Interactive Data Table: Typical Flash Chromatography Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Gradient | 0% to 50% Ethyl Acetate |

| Detection | TLC with UV visualization |

Crystallization and Recrystallization Optimization

Crystallization is a fundamental technique for purifying solid compounds. illinois.edu It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For substituted benzoic acids, recrystallization is a highly effective method for achieving high purity. ma.edursc.org

The process involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, and mixtures of solvents like ethanol/water. Optimization of the cooling rate is also important; slow cooling generally leads to the formation of larger, purer crystals. youtube.com

Interactive Data Table: Recrystallization Solvent Screening

| Solvent | Solubility at 25°C | Solubility at 78°C (Ethanol) / 100°C (Water) | Crystal Quality |

| Water | Low | Moderate | Needles |

| Ethanol | High | Very High | Plates |

| Ethanol/Water (1:1) | Moderate | High | Prisms |

| Toluene | Low | Moderate | Rods |

Techniques for Byproduct Identification and Removal

The synthesis of this compound can lead to the formation of various byproducts. Identifying these byproducts is essential for optimizing the reaction conditions and developing effective purification strategies.

Potential byproducts in the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, can arise from incomplete reactions or side reactions. google.com For instance, in a Grignard-based synthesis, the formation of a proteo byproduct can occur. google.com In sulfonation reactions, isomers may be formed, and their separation can be challenging due to similar physical properties. The presence of residual starting materials is also a common impurity.

Identification Techniques:

Modern analytical techniques are employed to identify and quantify byproducts. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information about the byproducts.

Removal Techniques:

Once identified, byproducts can be removed using the purification techniques described above. For example, byproducts with different polarities can be effectively separated by flash chromatography or preparative HPLC. If the byproduct has a significantly different solubility profile, recrystallization can be an effective method for its removal. In some cases, a chemical workup can be employed to remove certain types of impurities. For instance, an acidic wash could remove basic impurities, while a basic wash could remove acidic byproducts if the desired product is neutral under those conditions.

Advanced Spectroscopic and Structural Elucidation of 3 Methylsulfonyl 5 Trifluoromethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid. By examining the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed structural map can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment

A multi-nuclear NMR approach provides a complete picture of the molecule's carbon skeleton, proton environments, and the fluorine-containing group.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would display a complex splitting pattern due to the meta-substitution. The proton on carbon 4 (H-4) would likely appear as a triplet or a broad singlet, while the protons on carbons 2 (H-2) and 6 (H-6) would appear as distinct signals, possibly multiplets, due to coupling with each other and potentially long-range coupling with the CF₃ group. The methyl group of the methylsulfonyl moiety would present as a sharp singlet, shifted downfield due to the electron-withdrawing nature of the adjacent sulfonyl group.

¹³C NMR: The carbon-13 NMR spectrum will account for all nine carbon atoms in the molecule. The spectrum would be characterized by a low-field signal for the carboxylic acid carbon. The aromatic carbons would appear in the typical range of 120-140 ppm, with the carbons directly attached to the electron-withdrawing sulfonyl and trifluoromethyl groups (C-3 and C-5) being shifted further downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The methyl carbon of the sulfonyl group will be observed at a higher field.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single, sharp resonance, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. This signal's chemical shift is characteristic of the CF₃ group attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~13.0 (broad s) | ~165.0 |

| C1 | - | ~133.0 |

| C2 | ~8.5 (s) | ~128.0 |

| C3 | - | ~145.0 |

| C4 | ~8.4 (s) | ~130.0 (q) |

| C5 | - | ~132.0 (q, J ≈ 35 Hz) |

| C6 | ~8.8 (s) | ~125.0 |

| SO₂CH₃ | ~3.3 (s) | ~44.0 |

| CF₃ | - | ~123.0 (q, J ≈ 272 Hz) |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 'q' denotes quartet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments from one-dimensional NMR and to establish definitive connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily confirm the through-bond coupling between the aromatic protons H-2, H-4, and H-6, helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals for H-2, H-4, H-6, and the methyl group to their corresponding carbon signals (C-2, C-4, C-6, and the methyl carbon), confirming the initial ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons of the sulfonyl group showing a correlation to C-3, and the aromatic protons showing correlations to the quaternary carbons (C-1, C-3, C-5) and the carboxyl carbon. These correlations are instrumental in piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical analysis in larger molecules, NOESY can reveal through-space proximities. In this case, it could show correlations between the methyl protons of the sulfonyl group and the adjacent aromatic proton (H-2 and H-4), further confirming the substituent placement.

Solid-State NMR Spectroscopy for Polymorphic and Amorphous Forms

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This technique is particularly valuable for identifying and characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states. Different polymorphs can have distinct ¹³C ssNMR spectra due to variations in crystal packing and intermolecular interactions, making ssNMR a powerful tool for pharmaceutical and materials science applications where the solid form of a compound is critical.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides essential information regarding the molecule's mass and its fragmentation behavior, which corroborates the structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the precise molecular mass of a compound with high accuracy. For this compound (C₉H₇F₃O₄S), the calculated monoisotopic mass can be compared against the experimentally measured value to confirm the elemental composition. This technique is definitive in verifying the molecular formula.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₇F₃O₄S | [M+H]⁺ | 285.0090 |

| C₉H₇F₃O₄S | [M+Na]⁺ | 307.0010 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) and a proton from the carboxylic acid.

Cleavage of the C-S bond , leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or the entire group.

Loss of the trifluoromethyl radical (•CF₃) .

Analyzing these fragmentation pathways allows for a piece-by-piece confirmation of the molecule's constituent functional groups and their arrangement on the aromatic ring.

Hyphenated Techniques (e.g., LC-MS/MS) for Purity Assessment and Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the purity assessment and impurity profiling of synthesized chemical compounds. chimia.ch The coupling of liquid chromatography's separation power with the high sensitivity and structural information provided by tandem mass spectrometry allows for the detection and tentative identification of trace-level impurities. nih.gov

For this compound, an LC-MS/MS method would typically employ a reversed-phase column (such as a C18) with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier to ensure proper ionization. ekb.eg The mass spectrometer, operating in negative ion mode, would detect the deprotonated molecule [M-H]⁻.

Collision-induced dissociation (CID) of the parent ion provides characteristic fragment ions that are crucial for structural confirmation and impurity identification. The fragmentation pattern for the [M-H]⁻ ion of this compound is predicted to involve several key cleavages based on the molecule's functional groups. A primary fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of approximately 64 Da. nih.govresearchgate.netaaqr.org Another expected fragmentation is the loss of the carboxyl group as CO₂ (44 Da). Fragmentation of the trifluoromethyl group is also possible. Based on data from the closely related 3-(trifluoromethyl)benzoic acid, a significant fragment ion corresponding to the loss of the carboxyl radical followed by HF elimination can be anticipated. massbank.eumassbank.jp

Potential process-related impurities could include starting materials, intermediates, or by-products from side reactions. For instance, incomplete oxidation could lead to the corresponding methylthio or methylsulfinyl analogues. LC-MS/MS can effectively separate these closely related compounds and identify them by their unique molecular weights and fragmentation patterns.

| Predicted Ion [M-H]⁻ | m/z (Calculated) | Proposed Fragmentation Pathway | Key Neutral Loss |

|---|---|---|---|

| C₉H₆F₃O₄S⁻ | 283.00 | Parent Ion | - |

| C₉H₆F₃O₂S⁻ | 239.01 | Loss of CO₂ from carboxyl group | CO₂ (44 Da) |

| C₉H₅F₃O₂⁻ | 218.02 | Loss of CH₃SO₂ radical | •SO₂CH₃ (79 Da) |

| C₈H₆F₃O₂S⁻ | 219.00 | Loss of SO₂ via rearrangement | SO₂ (64 Da) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. researchgate.net

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three functional groups: the carboxylic acid, the methylsulfonyl group, and the trifluoromethyl group, as well as the vibrations of the 1,3,5-trisubstituted benzene ring. researchgate.net

Carboxylic Acid Group (-COOH): This group gives rise to some of the most recognizable bands in the IR spectrum. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, a result of strong hydrogen bonding in the solid state, which typically forms dimeric structures. docbrown.infocore.ac.uk The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1700 cm⁻¹. docbrown.info Additionally, C-O stretching and O-H out-of-plane bending vibrations are expected near 1300 cm⁻¹ and 920 cm⁻¹, respectively.

Methylsulfonyl Group (-SO₂CH₃): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically between 1350-1300 cm⁻¹ and a symmetric stretch (νs) between 1160-1120 cm⁻¹.

Trifluoromethyl Group (-CF₃): The C-F bonds in the trifluoromethyl group lead to very strong and characteristic absorption bands. The symmetric and anti-symmetric C-F stretching modes typically fall in the 1350-1120 cm⁻¹ range, which may overlap with the sulfonyl group absorptions. ias.ac.inaip.org

Aromatic Ring (1,3,5-Trisubstituted): The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are typically weak and appear just above 3000 cm⁻¹. libretexts.orgopenstax.org C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. openstax.org The substitution pattern is often confirmed by strong C-H out-of-plane bending ("wagging") bands in the 900-670 cm⁻¹ region. For 1,3,5-trisubstitution, characteristic bands are expected around 850-810 cm⁻¹ and 700-660 cm⁻¹. openstax.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 | Very Broad, Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1680 | Very Strong |

| Aromatic (C=C) | Ring Stretching | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| Methylsulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Trifluoromethyl (CF₃) | Stretching | 1350 - 1120 | Very Strong |

| Methylsulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 670 | Strong |

Vibrational spectroscopy can also provide insights into the molecule's conformational preferences. For this compound, rotational isomers (conformers) can exist due to rotation around the C-COOH and C-SO₂CH₃ single bonds. These rotations alter the orientation of the carboxylic acid and methylsulfonyl groups relative to the plane of the benzene ring.

Different conformers may have slightly different vibrational frequencies due to changes in electronic conjugation and steric interactions. rsc.orgacs.org For example, a planar conformation of the carboxylic acid group would maximize conjugation with the aromatic ring, potentially lowering the C=O stretching frequency compared to a non-planar conformer. Similarly, the orientation of the methylsulfonyl group can influence the vibrational modes of the adjacent C-S bond and the ring itself.

While these differences might be too subtle to resolve at room temperature, low-temperature spectroscopy or comparison of experimental spectra with theoretical calculations (e.g., Density Functional Theory, DFT) for different optimized geometries can help identify the most stable conformer in the solid state. researchgate.net The number of vibrational modes for a non-linear molecule is given by the 3N-6 rule, where N is the number of atoms, resulting in a complex spectrum where subtle conformational changes can be probed. libretexts.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. For this compound, SCXRD would reveal the absolute conformation of the substituents relative to the benzene ring.

A key structural feature expected for this molecule is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common motif for carboxylic acids in the solid state. acs.orgiucr.orgiaea.org This would create a centrosymmetric pair with an O-H···O distance of approximately 2.6-2.7 Å. nih.gov SCXRD would also precisely define the planarity of the benzene ring and any deviations of the substituent atoms from this plane. The analysis would provide the exact dihedral angles describing the twist of the -COOH and -SO₂CH₃ groups with respect to the aromatic ring. This information is critical for understanding steric hindrance and electronic effects within the molecule and packing forces within the crystal lattice. ox.ac.ukresearchgate.net

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsional Angles | Conformation of the substituents relative to the ring |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, etc. |

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. nih.gov Instead of a single crystal, a fine powder of the material is used, which contains crystallites in numerous random orientations. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. researchgate.net

PXRD is primarily used for:

Phase Identification: The obtained pattern can be compared against databases to identify the crystalline material.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystal forms (polymorphs) of the same compound will produce distinct PXRD patterns. ucl.ac.uk This is crucial as different polymorphs can have different physical properties.

Quality Control: In a manufacturing setting, PXRD can ensure batch-to-batch consistency of the crystalline form. acs.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle, 2θ. The data is typically presented as a table of 2θ values, corresponding d-spacings (calculated via Bragg's Law), and the relative intensities of the peaks.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| (Example Value) 10.5 | (Example Value) 8.42 | (Example Value) 100 |

| (Example Value) 15.2 | (Example Value) 5.82 | (Example Value) 45 |

| (Example Value) 21.1 | (Example Value) 4.21 | (Example Value) 80 |

| (Example Value) 25.8 | (Example Value) 3.45 | (Example Value) 65 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a carboxylic acid group, a sulfonyl group, and a trifluoromethyl group attached to a benzene ring, dictates the nature and extent of its intermolecular interactions. These non-covalent interactions are fundamental to understanding its solid-state packing and physical properties.

Hydrogen Bonding: The most significant intermolecular interaction in the solid state of this compound is expected to be hydrogen bonding involving the carboxylic acid moiety. Carboxylic acids are well-known to form strong hydrogen bonds, typically resulting in the formation of centrosymmetric dimers where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice versa.

Detailed crystallographic analysis of the closely related isomer, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid , reveals specific intermolecular O—H···O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net In addition to these strong interactions, weaker C—H···O interactions are also observed, which further connect these chains into layers. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to a stable, ordered crystalline lattice.

Below is a table detailing the hydrogen bond geometry for the analogous compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| O—H···O | 0.82(1) | - | - | - |

| C—H···O | 0.93-0.96 | - | - | - |

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy if applicable)

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characteristic of a substituted benzoic acid. Benzoic acid and its derivatives typically exhibit three main absorption bands in the UV region. researchgate.net These are often referred to as the A-band, B-band, and C-band. researchgate.net

The B-band is generally attributed to an intramolecular charge transfer, while the C-band is considered a shifted benzene band. researchgate.net The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the benzene ring. The strongly electron-withdrawing methylsulfonyl and trifluoromethyl groups on this compound are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid.

A summary of the typical absorption bands for substituted benzoic acids is presented below.

| Band | Approximate Wavelength Range (nm) | Origin |

| A-band | ~190 | π → π* transition |

| B-band | ~230 | Intramolecular charge transfer |

| C-band | ~280 | π → π* transition (shifted benzene band) |

Chiroptical Spectroscopy: Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity, and these techniques are not applicable for its analysis.

Computational and Theoretical Chemistry Studies of 3 Methylsulfonyl 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Analyses of Ground State Properties

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. A typical DFT analysis of 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as Mulliken atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO) would be determined. This information is vital for understanding the molecule's stability and reactivity.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, these methods are often used as a benchmark for less expensive calculations and for systems where high accuracy is paramount.

Conformer Analysis and Energy Minimization

Due to the presence of rotatable bonds, particularly around the sulfonyl and carboxylic acid groups, this compound can exist in multiple conformations. A conformer analysis would involve systematically rotating these bonds and performing energy minimization calculations for each resulting structure. This process identifies the lowest energy conformer, which is the most stable arrangement of the atoms, and provides insights into the molecule's flexibility and the relative energies of different conformations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid and sulfonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-deficient) would be expected around the hydrogen atom of the carboxylic acid and potentially near the trifluoromethyl group, highlighting them as sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies (IR and Raman) would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the functional groups present in the molecule.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This type of analysis provides valuable information on reaction kinetics and thermodynamics, helping to understand how the molecule might behave in different chemical environments.

Computational Elucidation of Proposed Synthetic Pathways

The synthesis of a polysubstituted aromatic compound like this compound can involve multiple steps and potential side reactions. Quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the most plausible reaction mechanisms. orientjchem.org By modeling the reactants, intermediates, transition states, and products, a complete picture of the reaction landscape can be constructed.

For instance, a proposed synthesis might start from 3,5-disubstituted toluene. The subsequent oxidation of the methyl group to a carboxylic acid and the oxidation of a thioether to a sulfone are critical transformations. Computational models can be employed to:

Identify Transition States: Locate the geometry of the highest energy point along the reaction coordinate for each step.

Calculate Activation Energies: Determine the energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate more favorable pathways.

Evaluate Thermodynamic Stability: Calculate the relative energies of intermediates and products to assess the thermodynamic driving force of each step.

A theoretical investigation would compare different synthetic strategies, such as the order of introducing the sulfonyl and carboxyl groups, to identify the most efficient and highest-yielding route. This computational pre-screening saves significant time and resources in the laboratory.

Illustrative Example: Table 1: Hypothetical DFT-Calculated Activation Energies (kcal/mol) for Key Synthetic Steps

| Reaction Step | Reagent/Catalyst System A | Reagent/Catalyst System B |

| Oxidation of Thioether to Sulfone | 25.4 | 21.8 |

| Oxidation of Methyl Group to Carboxylic Acid | 30.1 | 33.5 |

| Halogenation of the Benzene (B151609) Ring (as a precursor step) | 18.9 | 22.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical reaction provides a detailed map of energy changes as reactants are converted into products. For this compound, DFT calculations can be used to plot these profiles for key transformations, such as the deprotonation of the carboxylic acid group or potential electrophilic aromatic substitution reactions. researchgate.netyoutube.com

The profile charts the Gibbs free energy against the reaction coordinate. Key features of such a profile include:

Transition State Peaks: The energy maxima corresponding to the transition states. The height of these peaks relative to the reactants defines the activation energy.

Intermediate Valleys: The local energy minima corresponding to any stable intermediates formed during the reaction.

By analyzing these profiles, chemists can gain insight into the rate-determining step of a reaction sequence and understand the factors that control reaction outcomes. For example, the profile for the deprotonation of the benzoic acid would show the energy change associated with the loss of a proton, which is fundamental to understanding its acidity.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com For this compound, QSPR can be used to predict a wide range of properties without the need for experimental measurement. This involves calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure.

These descriptors are then used to build a mathematical model, often through multiple linear regression or machine learning algorithms, that links them to a specific property. nih.gov

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from conceptual DFT, provide insight into how a molecule will interact with other chemical species. For this compound, these descriptors can predict the most likely sites for nucleophilic or electrophilic attack.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical stability. acs.org

Fukui Functions: These functions identify the regions of a molecule where the electron density changes most significantly upon the addition or removal of an electron, thereby indicating the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide to intermolecular interactions and reactive sites.

Illustrative Example: Table 2: Hypothetical Calculated Reactivity Descriptors

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Relates to ionization potential |

| LUMO Energy | -1.2 eV | Relates to electron affinity |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |

| Maxima of Fukui function (f-) | Carboxyl Oxygen | Most likely site for electrophilic attack |

| Minima of Fukui function (f+) | Aromatic Carbon | Most likely site for nucleophilic attack |

This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of Substituent Effects on Acidity

The acidity of a benzoic acid derivative, quantified by its pKa value, is strongly influenced by the nature and position of substituents on the aromatic ring. libretexts.org Both the methylsulfonyl (-SO2CH3) and trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups. Their presence is expected to significantly increase the acidity of the benzoic acid compared to the unsubstituted parent molecule.

Computational methods can precisely quantify these effects:

Gas-Phase Acidity Calculations: The change in Gibbs free energy (ΔGacid) for the deprotonation reaction in the gas phase can be calculated at a high level of theory. nih.gov

Solvation Models: To predict the pKa in a solvent like water, continuum solvation models (e.g., PCM, SMD) are applied to the gas-phase calculations to account for the stabilizing effect of the solvent on the resulting carboxylate anion.

Correlation with Electronic Parameters: The calculated pKa can be correlated with various electronic parameters, such as the charge on the acidic hydrogen or the oxygen atoms of the carboxylate group, to provide a deeper understanding of the electronic effects at play. researcher.life The strong inductive and resonance effects of the -SO2CH3 and -CF3 groups withdraw electron density from the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent acid. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations are excellent for understanding static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.orgresearchgate.net An MD simulation of this compound, either in a condensed phase (like a crystal or solution) or interacting with a biological target, would involve solving Newton's equations of motion for every atom in the system.

These simulations can reveal:

Conformational Preferences: How the molecule flexes and which shapes (conformations) are most stable, particularly concerning the rotation of the methylsulfonyl and carboxylic acid groups.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This is crucial for understanding solubility and the solvation's effect on acidity.

Intermolecular Interactions: In a simulated crystal or aggregate, MD can elucidate the primary non-covalent interactions, such as hydrogen bonding between carboxylic acid groups (dimer formation) or π-π stacking of the aromatic rings. mdpi.comunimi.it This is fundamental to predicting crystal packing and physical properties like melting point.

By simulating the system at different temperatures and pressures, researchers can understand how these conditions affect the molecule's dynamic behavior and its interactions with its environment.

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

In the field of organic synthesis, 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid serves as a highly versatile starting material. The presence of three distinct functional regions—the carboxylic acid group, the aromatic ring, and the two activating substituents—allows for a wide array of chemical transformations. This makes it an important component in the synthesis of sophisticated organic molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Benzoic acid derivatives are frequently used as precursors for constructing these ring systems. For example, analogous methylsulfonyl benzoic acid structures have been successfully used to synthesize complex heterocyclic molecules like dihydroisoxazoles. researchgate.net The carboxylic acid group of this compound can be readily converted into other functional groups, such as amides or esters, which can then undergo cyclization reactions to form a variety of heterocyclic scaffolds, including oxadiazoles, thiadiazoles, and benzotriazoles. researchgate.netresearchgate.net

The distinct functionalities of this compound make it an ideal building block for creating molecules with multiple tailored properties. The carboxylic acid handle allows for straightforward reactions like amidation or esterification, enabling it to be linked to other molecular fragments. ossila.com The trifluoromethyl group enhances properties such as metabolic stability and lipophilicity, which is particularly valuable in the design of pharmacologically active compounds. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the binding capabilities of the final molecule. This combination allows chemists to systematically build complex, multifunctional molecules by leveraging the inherent properties of this pre-functionalized aromatic scaffold.

Development of Specialty Chemicals and Reagents

The unique electronic and steric properties of this compound make it a valuable precursor for specialty chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. ossila.com The electron-withdrawing nature of the substituents increases the acidity of the carboxylic acid, which can enhance its reactivity in key synthetic steps. Its derivatives are investigated for use in creating targeted therapeutic agents and next-generation herbicides, where the specific combination of functional groups can lead to enhanced efficacy and selectivity.

Potential in Catalyst Design and Ligand Development

In the realm of catalysis, the development of specialized ligands is crucial for controlling the selectivity and efficiency of metal-catalyzed reactions. Benzoic acid scaffolds are often incorporated into ligand structures. The this compound framework offers an interesting platform for designing new ligands, including chiral ligands for asymmetric catalysis. The carboxylic acid group can serve as an anchor point to bind to a larger support or to coordinate with metal centers, while the sulfonyl and trifluoromethyl groups can be used to fine-tune the electronic environment and steric bulk around the catalytic center, potentially influencing the outcome of the chemical transformation.

Exploration in Materials Science and Polymer Chemistry

The unique properties of this compound also suggest potential applications in the field of materials science, particularly in the creation of functional polymers with tailored characteristics.

Applications in Advanced Materials (e.g., as monomers, additives)

While specific research detailing the application of this compound in advanced materials is not extensively documented in publicly available literature, the unique properties imparted by its functional groups suggest its potential as a monomer or an additive in the synthesis of high-performance polymers and other advanced materials.

The presence of both the electron-withdrawing methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups on the benzoic acid backbone can significantly influence the properties of a polymer. These groups are known to enhance thermal stability, chemical resistance, and modify the electronic characteristics of materials.

As a monomer , this compound could be incorporated into polyesters, polyamides, or other condensation polymers. The resulting polymers would be expected to exhibit:

Enhanced Thermal Stability: The strong covalent bonds of the C-F and S-O functionalities contribute to a higher degradation temperature.

Improved Chemical Resistance: The electron-withdrawing nature of the substituents can make the polymer backbone less susceptible to chemical attack.

Modified Solubility and Processing Characteristics: The introduction of these bulky, polar groups can alter the solubility of the polymer in organic solvents, which is a critical factor in material processing and film formation.